molecular formula C13H14F3NO B2903919 3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one CAS No. 96604-34-1

3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one

Cat. No. B2903919
CAS RN: 96604-34-1
M. Wt: 257.256
InChI Key: YAXJIMUPTRNSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one, more commonly known as DMAPT, is a synthetic organic compound used in a variety of scientific research applications. DMAPT is primarily employed as an inhibitor of enzymes, and is used to study the biochemical and physiological effects of enzymes, as well as their mechanisms of action. DMAPT is also used in laboratory experiments to study the effects of certain compounds on the body, and has a variety of advantages and limitations for such experiments.

Mechanism of Action

DMAPT acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the binding of the substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting the enzyme. DMAPT can also act as an allosteric inhibitor, where it binds to a site on the enzyme other than the active site, and causes a conformational change in the enzyme that prevents the binding of the substrate.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. DMAPT has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased muscle contraction, increased alertness, and increased memory. DMAPT has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This can lead to decreased levels of prostaglandins in the body, which can have a variety of effects, including decreased inflammation and decreased pain.

Advantages and Limitations for Lab Experiments

DMAPT has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of using DMAPT is its high selectivity, as it is able to selectively inhibit certain enzymes without affecting other enzymes. This makes it ideal for use in experiments where the effects of certain enzymes need to be studied. Another advantage is its low toxicity, making it safe to use in experiments. The main limitation of DMAPT is its low solubility, which can make it difficult to use in some experiments.

Future Directions

There are a variety of future directions for the use of DMAPT in scientific research. One potential use is in the development of new drugs and treatments for diseases. DMAPT can be used to study the effects of certain compounds on the body, and can be used to develop treatments for diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another potential use is in the development of new diagnostic tests. DMAPT can be used to study the biochemical and physiological effects of certain compounds, and can be used to develop diagnostic tests for diseases such as diabetes, heart disease, and cancer. Finally, DMAPT can be used to study the effects of certain compounds on the environment, and can be used to develop new methods of environmental protection.

Synthesis Methods

DMAPT can be synthesized in a variety of ways, with the most common method involving the reaction of 3-(dimethylamino)-1-bromobut-2-en-1-one with trifluoromethylphenylmagnesium bromide. This reaction produces the desired compound in a high yield. Other methods of synthesis include the reaction of 3-(dimethylamino)-1-bromobut-2-en-1-one with trifluoromethylmagnesium chloride and the reaction of 3-(dimethylamino)-1-bromobut-2-en-1-one with trifluoromethylbromide.

Scientific Research Applications

DMAPT is primarily used as an inhibitor of enzymes, and is used to study the biochemical and physiological effects of enzymes, as well as their mechanisms of action. DMAPT is also used in laboratory experiments to study the effects of certain compounds on the body. These experiments are used to study the effects of certain compounds on the body, such as the effects of drugs, hormones, and other compounds.

properties

IUPAC Name

(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c1-9(17(2)3)7-12(18)10-5-4-6-11(8-10)13(14,15)16/h4-8H,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXJIMUPTRNSNK-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC(=CC=C1)C(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC(=CC=C1)C(F)(F)F)/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one

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